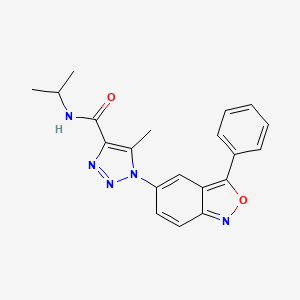![molecular formula C19H17N3O3S2 B11332686 1,3-dimethyl-5-[2-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11332686.png)
1,3-dimethyl-5-[2-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-HYDROXY-1,3-DIMETHYL-5-[2-(THIOPHEN-2-YL)-2,3-DIHYDRO-1,5-BENZOTHIAZEPIN-4-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound that features a unique combination of heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-HYDROXY-1,3-DIMETHYL-5-[2-(THIOPHEN-2-YL)-2,3-DIHYDRO-1,5-BENZOTHIAZEPIN-4-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step reactions that include the formation of thiophene and benzothiazepine rings. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions, such as the use of phosphorus pentasulfide (P4S10) for sulfurization .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-HYDROXY-1,3-DIMETHYL-5-[2-(THIOPHEN-2-YL)-2,3-DIHYDRO-1,5-BENZOTHIAZEPIN-4-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include sulfurizing agents like phosphorus pentasulfide for thiophene synthesis, and various oxidizing and reducing agents for modifying the compound’s structure .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of thiol derivatives.
Wissenschaftliche Forschungsanwendungen
6-HYDROXY-1,3-DIMETHYL-5-[2-(THIOPHEN-2-YL)-2,3-DIHYDRO-1,5-BENZOTHIAZEPIN-4-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have similar thiophene frameworks, are known for their pharmacological properties.
Benzothiazepine Derivatives: Compounds such as diltiazem, which is used as a calcium channel blocker in cardiovascular diseases.
Uniqueness
What sets 6-HYDROXY-1,3-DIMETHYL-5-[2-(THIOPHEN-2-YL)-2,3-DIHYDRO-1,5-BENZOTHIAZEPIN-4-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE apart is its unique combination of thiophene and benzothiazepine rings, which may confer distinct biological and chemical properties not found in other similar compounds .
Eigenschaften
Molekularformel |
C19H17N3O3S2 |
|---|---|
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
6-hydroxy-1,3-dimethyl-5-(2-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepin-4-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H17N3O3S2/c1-21-17(23)16(18(24)22(2)19(21)25)12-10-15(14-8-5-9-26-14)27-13-7-4-3-6-11(13)20-12/h3-9,15,23H,10H2,1-2H3 |
InChI-Schlüssel |
ZPYUKBQBGDVVGE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C(=O)N(C1=O)C)C2=NC3=CC=CC=C3SC(C2)C4=CC=CS4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,5-dimethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11332604.png)
![N-[3-(Dimethylamino)propyl]-N-[(2,2-dimethyltetrahydro-2H-pyran-4-YL)methyl]-N-(2-thienylmethyl)amine](/img/structure/B11332611.png)
![2-ethyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]butanamide](/img/structure/B11332632.png)
![{2-[4-(4-Methylphenyl)-2-(propan-2-YL)oxan-4-YL]ethyl}(1-phenylethyl)amine](/img/structure/B11332639.png)


![6-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11332662.png)
![5-(4-methylphenyl)-3-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11332668.png)
![3-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11332671.png)
![2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-cyclopentylacetamide](/img/structure/B11332694.png)
![Ethyl 4-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate](/img/structure/B11332701.png)
![1-{4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-phenoxyethanone](/img/structure/B11332702.png)
![2-methyl-N-(4-methylphenyl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B11332706.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-4-ethoxybenzamide](/img/structure/B11332710.png)
